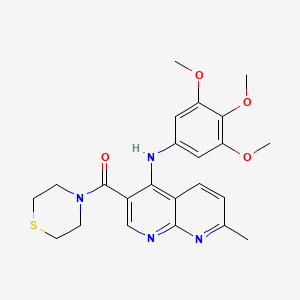
7-methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Methyl-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Key Features:
- Naphthyridine Core: This heterocyclic structure is known for its diverse biological activities.
- Thiomorpholine Group: This moiety is often associated with enhanced pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:
- Mechanism of Action: The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
- In Vitro Studies: Research has shown that the compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Properties
In addition to its antitumor potential, this compound has demonstrated anti-inflammatory effects:
- Cytokine Inhibition: It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models: In rodent models of inflammation, administration of this compound resulted in decreased edema and pain responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Receptor Modulation: It could modulate receptor activity related to inflammation and cell proliferation.
Case Study 1: Anticancer Efficacy in Lung Cancer
A recent study evaluated the efficacy of this compound in lung cancer models. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the importance of further clinical trials to explore its therapeutic potential in humans.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another investigation focused on the anti-inflammatory properties of the compound in arthritis models. It demonstrated a marked decrease in joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-14-5-6-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-7-9-32-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKLDJDPWOAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













